Dtpdfu is sourced from various chemical databases, including PubChem and Benchchem. Its molecular formula is , with a molecular weight of 263.09 g/mol. The compound has a CAS number of 14903-94-7, which is used for its identification in chemical literature and regulatory contexts. The structure features a bromomethyl group attached to a tetrahydropyrimidine core, indicating its potential reactivity and utility in synthetic applications.
Dtpdfu can be synthesized through several methods, with notable approaches including:
The molecular structure of Dtpdfu can be described as follows:
CCOC(=O)C1=C(NC(=O)NC1)CBr
, which provides insight into its connectivity.Dtpdfu participates in various chemical reactions that enhance its utility:
The mechanism of action for Dtpdfu-related compounds primarily involves their interaction with biological targets:
Dtpdfu exhibits several notable physical and chemical properties:
Dtpdfu finds applications across multiple scientific domains:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1